tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate (CAS: 3601-85-2) is a carbamate derivative featuring a quinazoline ring system and a stereospecific pyrrolidine scaffold. Its molecular formula is C₁₇H₂₂N₄O₂, with a molecular weight of 314.38 g/mol . The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality during synthetic processes.
Quinazoline derivatives are widely studied for their kinase-inhibitory properties, particularly in oncology. The pyrrolidine ring enhances solubility and provides conformational rigidity, which may optimize target binding .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-quinazolin-4-ylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)20-12-8-9-21(10-12)15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,20,22)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMVFEYNINGLBE-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Mechanism of Action
Unique Characteristics
tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate stands out due to its dual functional groups, quinazoline, and pyrrolidine, which offer versatile chemical reactivity.
Compared to other quinazoline or pyrrolidine derivatives, this compound's structure allows for more diverse chemical transformations and interactions.
Similar Compounds
Quinazolin-4-yl derivatives: These share a common quinazoline core but differ in their side chains.
Pyrrolidine-based compounds: Compounds like pyrrolidinyl carbamates, which differ mainly in their substituents and functional groups.
Biological Activity
tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H22N4O2
- Molar Mass : 314.38 g/mol
- CAS Number : 1365937-25-2
Biological Activity Overview
Research indicates that quinazoline-based compounds, including this compound, exhibit various biological activities, particularly in cancer treatment. The quinazoline moiety is known for its role in inhibiting key signaling pathways involved in tumor growth and metastasis.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities of Quinazoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| WHI-P180 | HCT116 | 0.35 | EGFR Inhibition |
| Compound 13 | MCF7 | 3.20 | VEGFR Inhibition |
The mechanism by which this compound exerts its effects is primarily through the inhibition of specific kinases involved in cell proliferation and survival. Research has demonstrated that quinazoline derivatives can inhibit EGFR and VEGFR signaling pathways, which are critical in many cancers.
Case Studies
- Study on Apoptosis Induction : A study evaluated the effects of a quinazoline derivative on HCT116 cells, revealing that treatment led to significant apoptosis as evidenced by flow cytometry analysis using annexin-V labeling. The compound caused cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal models treated with similar quinazoline derivatives displayed reduced tumor growth rates compared to control groups, highlighting the therapeutic potential of these compounds in cancer treatment.
Safety and Toxicological Profile
While specific toxicological data for this compound remains limited, safety data sheets indicate that it is not classified as a carcinogen or mutagen. However, standard safety precautions should be observed when handling this compound due to potential irritant properties.
Comparison with Similar Compounds
tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate
tert-Butyl N-[(3R,4R)-1-(2-cyano-acetyl)-4-methyl-piperidin-3-yl]-N-methyl-carbamate
- Structure: Replaces pyrrolidine with a piperidine ring, introduces a methyl group at C4, and adds a cyano-acetyl substituent.
- Impact : Increased steric bulk and altered hydrogen-bonding capacity compared to the target compound. Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to enhanced metabolic stability .
- Data : Crystallographic studies confirm the (3R,4R) configuration (Acta Crystallogr Sect E Struct Rep Online) .
Carbamates with Heterocyclic Substitutions
tert-Butyl (3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate
- Structure : Piperidine ring with a trifluoromethyl group.
- Impact : Trifluoromethyl groups improve metabolic stability and lipophilicity. CAS: 1523530-57-5 .
Cyclic Amine Carbamates
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate
tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid)
- Structure : Cyclopropane fused to pyrrolidine; oxalic acid counterion.
- Properties : Molecular weight: 542.67 g/mol; CAS: 2227199-34-6.
Chlorinated Analogues
tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate
- Structure : Chlorophenyl substituent on pyrrolidine.
- Properties: Molecular weight: 296.79 g/mol; CAS: Not provided.
- Impact : Chlorine increases lipophilicity and may influence halogen-bonding interactions with targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate in academic settings?
- Methodology : Synthesis typically involves multi-step reactions starting with chiral pyrrolidine intermediates. For example, coupling quinazolin-4-yl groups to Boc-protected pyrrolidines under basic conditions (e.g., triethylamine in dichloromethane) yields the target compound. Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for purification, achieving yields up to 89% .
- Key Considerations : Optimize protecting group strategies (e.g., Boc deprotection with trifluoroacetic acid) and stereochemical control during coupling reactions .
Q. How can researchers confirm the stereochemical purity of this compound?
- Analytical Workflow :
- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.
- Optical Rotation : Measure [α]D values (e.g., +15.23 in CHCl3) to validate optical purity .
- X-ray Crystallography : Resolve crystal structures using SHELX software to confirm absolute configuration .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, lab coats, goggles) and work in a fume hood.
- Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation.
- No acute hazards reported, but treat as a potential irritant based on structurally similar carbamates .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for stereoisomeric impurities?
- Troubleshooting :
- 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial correlations to distinguish diastereomers. For example, NOE interactions between pyrrolidine protons and quinazoline moieties confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS-ESI) : Validate molecular formula (e.g., C₁₈H₂₃N₅O₂) to rule out isotopic or adduct-related ambiguities .
Q. What strategies mitigate low yields in the final coupling step with quinazolin-4-yl groups?
- Experimental Design :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for Suzuki-Miyaura couplings.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Temperature Control : Reactions at 80–100°C improve kinetics but require inert atmospheres to prevent Boc group degradation .
Q. How can computational methods aid in predicting the reactivity of this compound?
- In Silico Tools :
- DFT Calculations : Model transition states for nucleophilic substitutions at the pyrrolidine nitrogen.
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinase enzymes) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
